molecular formula C20H24N4O2 B6054149 N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine CAS No. 6069-02-9

N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine

Cat. No.: B6054149
CAS No.: 6069-02-9
M. Wt: 352.4 g/mol
InChI Key: UXTCQJTVFRSUHB-UHFFFAOYSA-N
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Description

N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine is a complex organic compound that features a piperazine ring substituted with a 2,4-dimethylphenyl group and a 2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-16-7-8-19(17(2)13-16)15-22-9-11-23(12-10-22)21-14-18-5-3-4-6-20(18)24(25)26/h3-8,13-14H,9-12,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTCQJTVFRSUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC=C3[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362272
Record name N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6069-02-9
Record name N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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